Cas no 87996-55-2 ((4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone)
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
- (4-Chlorophenyl)(4-(trifluoromethoxy)-phenyl)methanone
- (4-chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone
- 4-CHLORO-4'-TRIFLUOROMETHOXYBENZOPHENONE
- Methanone,(4-chlorophenyl)[4-(trifluoromethoxy)phenyl]-
- 4-trifluoromethoxy-4'-chlorobenzophenone
- EINECS 289-367-8
- trifluoromethoxy-4 chloro-4' benzophenone
- (4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanone (ACI)
- 87996-55-2
- 4-Chlorophenyl-4'-(trifluoromethoxy)phenyl ketone
- DTXSID40236740
- (4-CHLORO-PHENYL)-(4-TRIFLUOROMETHOXY-PHENYL)-METHANONE
- Methanone, (4-chlorophenyl)[4-(trifluoromethoxy)phenyl]-
- DB-006762
- MFCD04972992
- AKOS015899582
- NS00065411
- 4-(TRIFLUOROMETHOXY)-4'-CHLOROBENZOPHENONE
- 4'-Chloro-4-trifluoromethoxybenzophenone
- SCHEMBL3833768
-
- MDL: MFCD04972992
- Inchi: 1S/C14H8ClF3O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H
- InChI Key: HKXKIYARIGTDNN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(OC(F)(F)F)=CC=1)C1C=CC(Cl)=CC=1
Computed Properties
- Exact Mass: 300.01600
- Monoisotopic Mass: 300.016
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.1
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- Density: 1.367
- Boiling Point: 344.7°Cat760mmHg
- Flash Point: 132.5°C
- Refractive Index: 1.531
- PSA: 26.30000
- LogP: 4.46960
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019107717-1g |
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone |
87996-55-2 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Fluorochem | 032786-250mg |
4-Chloro-phenyl)-(4-trifluoromethoxy-phenyl)-methanone |
87996-55-2 | 95% | 250mg |
£160.00 | 2022-03-01 | |
| Fluorochem | 032786-2g |
4-Chloro-phenyl)-(4-trifluoromethoxy-phenyl)-methanone |
87996-55-2 | 95% | 2g |
£731.00 | 2022-03-01 | |
| Fluorochem | 032786-1g |
4-Chloro-phenyl)-(4-trifluoromethoxy-phenyl)-methanone |
87996-55-2 | 95% | 1g |
£465.00 | 2022-03-01 | |
| Chemenu | CM186038-5g |
(4-Chlorophenyl)(4-(trifluoromethoxy)-phenyl)methanone |
87996-55-2 | 95% | 5g |
$*** | 2023-03-29 | |
| Ambeed | A167392-1g |
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone |
87996-55-2 | 95+% | 1g |
$159.0 | 2024-04-16 |
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 3
Production Method 4
Production Method 5
2.1 Solvents: Tetrahydrofuran ; 10 °C; 12 h, 10 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Production Method 6
1.2 -
1.3 Reagents: Ammonium formate
1.4 Reagents: Water Solvents: Dichloromethane
Production Method 7
Production Method 8
1.2 Reagents: Sulfuric acid Solvents: Water
Production Method 9
Production Method 10
Production Method 11
2.1 Reagents: Boron trifluoride , Hydrofluoric acid
Production Method 12
2.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 min, rt; 20 min, 150 °C
Production Method 13
1.2 Reagents: Hydrofluoric acid
1.3 Reagents: Boron trifluoride
1.4 Reagents: Water Solvents: Dichloromethane
Production Method 14
2.1 -
2.2 Reagents: Hydrofluoric acid
2.3 Reagents: Boron trifluoride
2.4 Reagents: Water Solvents: Dichloromethane
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Raw materials
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)benzoyl chloride
- Potassium 4-chlorophenyltrifluoroborate
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- [4-(trifluoromethoxy)phenyl]boronic acid
- 4-Chlorobenzaldehyde
- 1-Chloro-4-iodobenzene
- N-Formylsaccharin
- (4-chlorophenyl)boronic acid
- Anisole
- (Trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)benzonitrile
-
- Benzoyl fluoride, 4-(chlorodifluoromethoxy)-
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Preparation Products
(4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone
Introduction to (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone, with the CAS number 87996-55-2, has emerged as a compound of significant interest due to its unique structural properties and potential applications. This compound, characterized by its aromatic rings and functional groups, has garnered attention in various research domains, particularly in the synthesis of novel molecules and the exploration of their biological activities.
The molecular structure of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone consists of two benzene rings connected by a methanone bridge. The presence of a chlorine atom on one ring and a trifluoromethoxy group on the other introduces distinct electronic properties that make this compound a versatile intermediate in organic synthesis. The chloro and trifluoromethoxy substituents are particularly noteworthy, as they can influence the reactivity and selectivity of the compound in various chemical transformations.
In recent years, there has been a growing interest in the development of new methodologies for the synthesis of complex organic molecules. The use of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone as a building block has been explored in several synthetic strategies. For instance, its application in cross-coupling reactions has been demonstrated to be highly effective in constructing biaryl systems, which are prevalent in many biologically active compounds. These reactions often proceed with high yields and selectivity, making them attractive for both academic research and industrial applications.
Beyond its synthetic utility, (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone has also shown promise in the field of medicinal chemistry. Researchers have been investigating its potential as an intermediate in the synthesis of novel therapeutic agents. The combination of electron-withdrawing and electron-donating groups on its aromatic rings can modulate its interactions with biological targets, such as enzymes and receptors. This property is particularly valuable in the design of small-molecule drugs, where precise control over molecular interactions is crucial for achieving desired pharmacological effects.
One area where this compound has seen significant attention is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop new treatments for these conditions. The structural features of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone make it an ideal candidate for such applications. Its ability to mimic natural substrates or bind to allosteric sites on kinases can lead to the development of potent and selective inhibitors.
In addition to its role in drug discovery, this compound has also been explored in materials science. The unique electronic properties conferred by its substituents make it a suitable candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials rely on the ability of organic molecules to conduct electricity or emit light efficiently. The presence of electron-withdrawing groups like chlorine and trifluoromethoxy can enhance charge transport properties, making (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone a promising candidate for these applications.
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by functional group transformations. Advances in catalytic systems have also enabled more efficient synthetic pathways, reducing the need for harsh conditions or hazardous reagents. These improvements have not only made the synthesis more sustainable but have also opened up new possibilities for further functionalization.
Recent studies have highlighted the importance of understanding the mechanistic aspects of reactions involving (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone. By elucidating reaction pathways at a molecular level, researchers can identify key intermediates and transition states, which is crucial for designing more efficient synthetic strategies. Computational methods have played a significant role in this regard, providing insights into reaction mechanisms that would be difficult to obtain experimentally.
The impact of this compound extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly looking for novel intermediates that can streamline drug development processes. The versatility of (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone makes it an attractive option for such purposes. Its ability to serve as a building block for various biologically active molecules has led to its incorporation into several drug candidates currently undergoing preclinical or clinical evaluation.
In conclusion, (4-Chlorophenyl)(4-(trifluoromethoxy)phenyl)methanone (CAS no 87996-55-2) is a compound with multifaceted applications across different fields of chemistry. Its unique structural features make it a valuable intermediate in synthetic chemistry, while its potential as a building block for novel therapeutic agents cannot be overstated. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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